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molecular formula C18H21N5 B8695464 4-{2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzonitrile CAS No. 919493-81-5

4-{2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzonitrile

Cat. No. B8695464
M. Wt: 307.4 g/mol
InChI Key: VMYMHTZYJNQFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846677B2

Procedure details

The title compound was prepared by a similar procedure to that described in Example 1, starting from 1-isopropylpiperazine and 4-(2-chloro-pyrimidin-5-yl)benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-chloro-pyrimidin-5-yl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].Cl[C:11]1[N:16]=[CH:15][C:14]([C:17]2[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=2)=[CH:13][N:12]=1>>[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:11]2[N:12]=[CH:13][C:14]([C:17]3[CH:18]=[CH:19][C:20]([C:21]#[N:22])=[CH:23][CH:24]=3)=[CH:15][N:16]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Step Two
Name
4-(2-chloro-pyrimidin-5-yl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)C1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C1=NC=C(C=N1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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